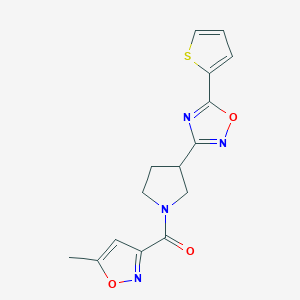

Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate, also known as ethyl 2-(6-methoxy-2-cyanophenoxy)acetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white to light yellow crystalline powder that is soluble in most organic solvents.

Applications De Recherche Scientifique

Synthesis and Characterization

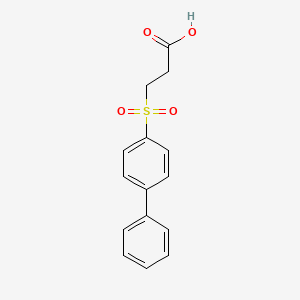

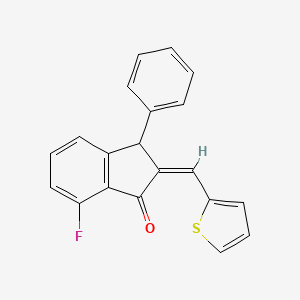

Researchers have developed methods for synthesizing complex organic compounds, including thienothiopyrans and benzofurans, utilizing related chemical structures. For instance, L-proline-catalyzed three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate have facilitated the creation of highly substituted thieno[3,2-c]thiopyran derivatives, demonstrating a versatile approach to constructing complex molecules with multiple stereocenters (Indumathi, Perumal, & Menéndez, 2010). Similarly, the selective preparation and cyclization of 2-(2-hydroxyphenyl)-2-(isopropylthio)ethanols have led to the new synthesis of 1-benzofurans, showcasing the utility of ethyl acetate derivatives in organic synthesis (Ota, Hasegawa, Inoue, & Sato, 1988).

Photophysical Studies and CO2 Adsorption

Binuclear complexes derived from ethyl 2-cyano-3-(2-hydroxy-5-methyl-3-(p-tolylimino)methyl)phenyl)acrylate, related to Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate, have been synthesized and characterized, revealing fascinating photoluminescence behaviors. These studies offer insights into the potential of such compounds in the development of luminescent materials and their application in selective CO2 adsorption, highlighting the compound's relevance in environmental chemistry (Sinha, Parua, & Rajak, 2019).

Antioxidant Activities

Investigations into natural products have identified phenolic compounds with significant antioxidant activities. For example, the ethyl acetate fraction from Juglans regia kernels, which might involve derivatives or related structures to Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate, has led to the isolation of compounds exhibiting potent DPPH scavenging activities. This research underscores the potential of such compounds in the development of natural antioxidants for food and pharmaceutical applications (Zhang, Liao, Moore, Wu, & Wang, 2009).

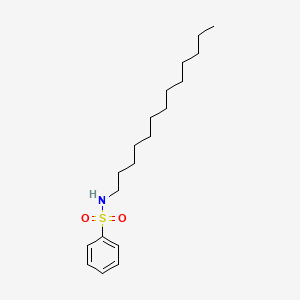

Novel Polymer Materials

The synthesis of novel copolymers incorporating ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates demonstrates the application of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate derivatives in material science. These studies have explored the thermal behavior and decomposition of such copolymers, contributing to the development of materials with potential applications in various industries (Wojdyla et al., 2022).

Mécanisme D'action

Target of Action

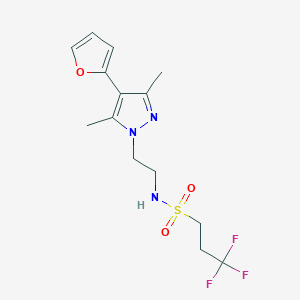

It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate involves its interaction with its targets, leading to changes in the chemical structure and properties of the targets. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles . These heterocycles are key components of many biochemical pathways.

Result of Action

The result of the action of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade .

Propriétés

IUPAC Name |

ethyl 2-(2-cyano-6-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-6H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXGKIVRBVNQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2757709.png)

![N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2757725.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2757728.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)